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Abstract
Avizafone, a water-soluble prodrug of diazepam, represents a significant advancement in the

formulation and administration of benzodiazepines, particularly in emergency medicine.[1][2][3]

Developed to overcome the poor aqueous solubility of its parent compound, diazepam,

Avizafone allows for rapid and reliable intramuscular or intranasal administration.[1][4][5] This

technical guide provides an in-depth overview of Avizafone, consolidating key data on its

chemical properties, synthesis, mechanism of action, pharmacokinetics, and analytical

methodologies. It is intended to serve as a comprehensive resource for professionals in the

fields of pharmacology, drug development, and medical research.

Core Chemical and Physical Properties
Avizafone, chemically named (2S)-2,6-diamino-N-{[-(2-benzoyl-4-

chlorophenyl)methylcarbamoyl]methyl}hexanamide, is designed for enhanced solubility while

maintaining the therapeutic efficacy of diazepam upon metabolic conversion.[1][6] Its peptide-

based structure facilitates dissolution in aqueous solutions, a critical feature for parenteral

formulations.[7][8] While extensively described as "water-soluble," precise quantitative solubility

data is not widely published.
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Property Data Reference

IUPAC Name

(2S)-2,6-diamino-N-[2-(2-

benzoyl-4-chloro-N-

methylanilino)-2-

oxoethyl]hexanamide

[6]

Synonyms

Pro-Diazepam, L-Lysyl-N-(2-

benzoyl-4-chlorophenyl)-N-

methylglycinamide

[1][5]

CAS Number 65617-86-9 [6]

Molecular Formula C22H27ClN4O3 [6]

Molar Mass 430.93 g·mol−1 [1]

Melting Point >151°C (decomposition) [9]

Solubility
Slightly soluble in Water,

Methanol; Soluble in DMSO
[7][9]

Synthesis and Formulation
The synthesis of Avizafone involves the coupling of a hydrophilic dipeptide moiety (L-lysyl-

glycine) to a diazepam precursor.[8] The process is typically conducted as a two-step

procedure to yield Avizafone as a dihydrochloride or dihydrobromide salt, enhancing its

stability and solubility.[7][10]

Experimental Protocol: Synthesis of Avizafone
Dihydrochloride
This protocol is a representative synthesis based on published literature.[10][11]

Activation and Coupling: (S)-2-(2,6-bis(((benzyloxy)carbonyl)amino)hexanamido)acetic acid

(a protected lysine-glycine dipeptide) is coupled with 5-chloro-2-methyl-

aminobenzophenone. The coupling is typically mediated by standard peptide coupling

reagents such as O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate

(HBTU) in the presence of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA)
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in an anhydrous polar aprotic solvent (e.g., Dimethylformamide, DMF). The reaction is stirred

at room temperature until completion, which can be monitored by thin-layer chromatography

(TLC) or HPLC.

Deprotection: The benzyloxycarbonyl (Cbz) protecting groups on the lysine moiety are

removed. This is typically achieved via catalytic hydrogenation (e.g., using H2 gas with a

Palladium on carbon catalyst) or under acidic conditions.

Salt Formation and Purification: Following deprotection, the resulting Avizafone free base is

converted to its dihydrochloride salt by treatment with hydrochloric acid in a suitable solvent.

The crude product is then purified, often by recrystallization or preparative reversed-phase

HPLC (RP-HPLC), to yield chirally pure S-avizafone dihydrochloride with >99% purity.[1][12]

The final product is dried under vacuum.

Mechanism of Action
Metabolic Conversion to Diazepam
Avizafone is a prodrug that requires in vivo metabolic activation to exert its pharmacological

effects.[5][13] Following administration, it is rapidly hydrolyzed by endogenous plasma

enzymes, specifically aminopeptidases, which cleave the peptide bond.[7][14][15] This

enzymatic action releases the active metabolite, diazepam, along with the lysine-glycinamide

promoiety.[15] Human aminopeptidase B (APB) has been identified as a key enzyme capable

of this bioconversion.[1][16]
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Caption: Metabolic conversion of Avizafone to Diazepam.

Pharmacodynamic Action of Diazepam
Once formed, diazepam acts on the central nervous system by positively modulating the

function of the gamma-aminobutyric acid type A (GABA-A) receptor.[10][16] Diazepam binds to

a specific allosteric site on the GABA-A receptor, distinct from the GABA binding site.[10][17]

This binding event increases the receptor's affinity for GABA, leading to a more frequent

opening of the associated chloride ion channel.[10] The resulting influx of chloride ions

hyperpolarizes the neuron, making it less likely to fire an action potential and thus producing

widespread inhibitory effects, which manifest as sedation, anxiolysis, muscle relaxation, and

anticonvulsant activity.[10][16]
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Caption: Mechanism of action of Diazepam at the GABA-A receptor.

Long-Term Signaling Effects
Prolonged exposure to diazepam can lead to pharmacological tolerance, a phenomenon linked

to the downregulation of GABA-A receptors.[17][18] Research indicates this is mediated by

specific intracellular signaling cascades. One identified pathway involves the activation of

Phospholipase Cδ (PLCδ) downstream of the GABA-A receptor, leading to an increase in

intracellular calcium (Ca2+) and subsequent activation of the phosphatase calcineurin.[17] This

cascade ultimately promotes the dynamin-dependent internalization of GABA-A receptors,

reducing their number at the synapse.[17] A separate pathway involves the activation of L-type

voltage-gated calcium channels (L-VGCCs), also leading to a Ca2+ influx, which then activates

Protein Kinase A (PKA) and transcription factors like CREB and ICER, resulting in the

transcriptional repression of GABA-A receptor subunit genes.[18]
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Caption: PLCδ/Calcineurin pathway for Diazepam-induced receptor downregulation.

Pharmacokinetics
The primary pharmacokinetic advantage of Avizafone is its ability to deliver diazepam into the

systemic circulation rapidly and at high concentrations following intramuscular injection.[11][19]

Human Pharmacokinetic Data
A human clinical study directly compared the intramuscular injection of Avizafone (20 mg) with

diazepam (11.3 mg). The results demonstrated that Avizafone administration leads to a

significantly higher maximum plasma concentration (Cmax) of diazepam and a shorter time to
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reach Cmax (Tmax) compared to the direct injection of diazepam itself.[11] The total drug

exposure, as measured by the area under the curve (AUC), was equivalent for both

administration routes.[11]

Parameter
Avizafone (20 mg,
IM) → Diazepam

Diazepam (11.3 mg,
IM)

Reference

Cmax 231 ng/mL 148 ng/mL [11]

Tmax
Faster than Diazepam

IM

Slower than Avizafone

IM
[11]

AUC Equal to Diazepam IM Equal to Avizafone IM [11]

Table: Comparative Pharmacokinetics in Humans (Intramuscular)

Animal Pharmacokinetic Data
Studies in rats investigating intranasal (IN) co-administration of Avizafone with the converting

enzyme human aminopeptidase B (APB) also showed rapid absorption and high bioavailability.

[5][20][21]

Dose
(Diazepam
Equivalent)

Bioavailability Cmax (Plasma) Tmax (Plasma) Reference

0.50 mg/kg (IN) 77.8% ± 6.0% 71.5 ± 9.3 ng/mL 5 minutes [20][21]

1.00 mg/kg (IN) 112% ± 10% 388 ± 31 ng/mL 8 minutes [20][21]

1.50 mg/kg (IN) 114% ± 7% 355 ± 187 ng/mL 5 minutes [20][21]

Table: Pharmacokinetics in Rats (Intranasal Co-administration with APB)

Analytical Methodologies
Accurate quantification of Avizafone and its metabolite diazepam is crucial for pharmacokinetic

and formulation studies. High-performance liquid chromatography (HPLC) coupled with tandem

mass spectrometry (LC-MS/MS) is the preferred method for its sensitivity and specificity.[8][13]
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Experimental Protocol: LC-MS/MS Quantification in
Human Plasma
This protocol is adapted from a validated method for the simultaneous determination of

diazepam (from Avizafone), atropine, and pralidoxime.[13]

Sample Preparation:

Pipette 100 µL of human plasma into a microcentrifuge tube.

Add an internal standard solution (e.g., diazepam-d5 in acetonitrile).

Perform protein precipitation by adding acetonitrile, vortexing, and centrifuging to pellet the

precipitated proteins.

Transfer the supernatant for analysis.

Chromatographic Separation:

HPLC System: Standard HPLC system with a binary pump and autosampler.

Column: X-Terra MS C8 (100 mm x 2.1 mm, 3.5 µm particle size).[13]

Mobile Phase A: 2 mM formate buffer, pH 3.

Mobile Phase B: Acetonitrile.

Flow Rate: 0.2 mL/min.[13]

Gradient: A stepwise gradient is employed to separate the analytes.

Mass Spectrometric Detection:

Mass Spectrometer: Triple quadrupole mass spectrometer.

Ionization: Electrospray ionization (ESI), positive ion mode.[8][13]

Detection: Multiple Reaction Monitoring (MRM).
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MRM Transition for Diazepam: m/z 285.2 → 193.1.[8][22]

Quantification: Construct a calibration curve using standards of known concentrations and

calculate the concentration of diazepam in the unknown samples based on the peak area

ratio relative to the internal standard.

Sample Preparation Analysis

Plasma Sample
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Caption: Experimental workflow for LC-MS/MS analysis of Diazepam from plasma.

Applications and Efficacy
The primary application of Avizafone is as a rapidly acting anticonvulsant, particularly as an

antidote for poisoning by organophosphate nerve agents like soman and sarin.[1][15] It is a

component of the French Army's three-drug auto-injector, which also contains atropine and

pralidoxime.[4][15] Efficacy studies in animal models have shown that Avizafone can be more

effective than diazepam in certain scenarios, particularly in preventing respiratory distress,

though optimal dosing may differ. When used against soman-induced seizures in primates, a

higher molar dose of Avizafone was required to achieve the same protective effect as

diazepam, which was attributed to pharmacokinetic differences.[12][19] The rapid absorption

and high peak plasma concentrations make Avizafone a valuable tool in emergency situations

where immediate seizure control is critical.[11][19]

Conclusion
Avizafone successfully addresses the formulation challenges of diazepam by providing a

water-soluble alternative that enables rapid and effective parenteral administration. Its well-

characterized conversion to the active drug, diazepam, and its favorable pharmacokinetic

profile—marked by a rapid onset and high peak concentration—underscore its value in

emergency medicine, especially in military and civilian response to chemical threats. The
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detailed analytical methods and experimental protocols summarized in this guide provide a

foundation for further research and development in the field of prodrug design and emergency

therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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